molecular formula C15H21ClN2O4S B6503381 N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide CAS No. 1396748-07-4

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B6503381
CAS No.: 1396748-07-4
M. Wt: 360.9 g/mol
InChI Key: RFYWGKNOKANXIT-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is a diamide derivative featuring a 5-chloro-2-methoxyphenyl aromatic ring and a branched aliphatic chain with hydroxy, methyl, and methylsulfanyl substituents.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-15(21,6-7-23-3)9-17-13(19)14(20)18-11-8-10(16)4-5-12(11)22-2/h4-5,8,21H,6-7,9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYWGKNOKANXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activities, and physicochemical properties.

Compound Key Structural Features Reported Activities Physicochemical Notes
Target Compound Ethanediamide core; 5-chloro-2-methoxyphenyl; 2-hydroxy-2-methyl-4-(methylsulfanyl)butyl Not explicitly reported (analogs suggest herbicidal/antimicrobial potential) Hydroxy and amide groups enhance water solubility; methylsulfanyl increases lipophilicity
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Sulfonamide linkage; 5-chloro-2-methoxyphenyl Herbicidal, anti-convulsant Lower solubility than diamides due to aromatic sulfonamide group
Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide) Sulfonamide; triazole ring; dichlorophenyl Herbicide (ALS inhibitor) High lipophilicity (logP ~3.5) due to dichloro and triazole substituents
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide core; dichlorophenyl; ethoxymethoxy Herbicide (cell division inhibitor) Moderate solubility from ethoxymethoxy group; logP ~2.8
N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide Sulfonamide; 5-chloro-2-methoxyphenyl; variable N-substituents Antimicrobial, anti-inflammatory Solubility varies with N-substituents; chloro-methoxy enhances membrane penetration

Structural and Functional Analysis

  • Core Backbone: The target compound’s ethanediamide core distinguishes it from sulfonamide-based analogs (e.g., ). Sulfentrazone and etobenzanid rely on sulfonamide/benzamide backbones, which are common in herbicides due to their stability and enzyme-inhibitory properties .
  • Chlorine enhances electronegativity, while methoxy improves lipophilicity. The methylsulfanyl group in the target compound contrasts with sulfonamides’ sulfonyl groups. Sulfanyl (thioether) is less oxidized, increasing lipid solubility and possibly altering metabolic stability .
  • Biological Activity :

    • Sulfonamide derivatives (e.g., ) show broad-spectrum activity, while diamides are less explored. The target compound’s hydroxy group may confer antioxidant or phase I metabolic resistance.
    • Compared to sulfentrazone (ALS inhibitor), the target compound’s lack of a triazole ring suggests a different mode of action, possibly involving redox or signaling pathways.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydroxy and amide groups in the target compound likely improve aqueous solubility relative to purely aromatic sulfonamides (e.g., logP reduction by ~1–2 units) .

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